molecular formula C7H10O2 B2503415 Methyl (3E)-hexa-3,5-dienoate CAS No. 32775-94-3

Methyl (3E)-hexa-3,5-dienoate

Cat. No.: B2503415
CAS No.: 32775-94-3
M. Wt: 126.155
InChI Key: FFACAHMRMSJQDK-SNAWJCMRSA-N
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Description

Methyl (3E)-hexa-3,5-dienoate is an organic compound with the molecular formula C7H10O2. It is an ester derived from hexadienoic acid and methanol. The compound is characterized by its conjugated diene system, which imparts unique chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (3E)-hexa-3,5-dienoate can be synthesized through the esterification of hexadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation. The general reaction is as follows:

Hexadienoic acid+MethanolH2SO4Methyl (3E)-hexa-3,5-dienoate+Water\text{Hexadienoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Hexadienoic acid+MethanolH2​SO4​​Methyl (3E)-hexa-3,5-dienoate+Water

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Types of Reactions: Methyl (3E)-hexa-3,5-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester can yield the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The conjugated diene system allows for electrophilic addition reactions, where reagents like halogens or hydrogen halides can add across the double bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed:

    Oxidation: Hexadienoic acid or hexadienal.

    Reduction: Hexadienol.

    Substitution: Dibromohexadienoate.

Scientific Research Applications

Methyl (3E)-hexa-3,5-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive compounds.

    Industry: It is employed in the production of polymers and materials with specific properties due to its conjugated diene system.

Mechanism of Action

The mechanism of action of methyl (3E)-hexa-3,5-dienoate involves its reactivity towards nucleophiles and electrophiles due to the presence of the conjugated diene system. The molecular targets include various enzymes and receptors that interact with the ester functional group and the double bonds. The pathways involved often include addition and substitution reactions that modify the compound’s structure and function.

Comparison with Similar Compounds

    Methyl (2E)-but-2-enoate: Another ester with a conjugated diene system but with a shorter carbon chain.

    Ethyl (3E)-hexa-3,5-dienoate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: Methyl (3E)-hexa-3,5-dienoate is unique due to its specific conjugated diene system, which imparts distinct reactivity and chemical properties. Its longer carbon chain compared to similar compounds allows for different applications and reactivity patterns in organic synthesis and materials science.

Properties

IUPAC Name

methyl (3E)-hexa-3,5-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-5H,1,6H2,2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFACAHMRMSJQDK-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC=CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C/C=C/C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32775-94-3
Record name methyl (3E)-hexa-3,5-dienoate
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